(S)-Paliperidone, also known as paliperidone, is an atypical antipsychotic drug primarily used in the treatment of schizophrenia. It is a benzisoxazole derivative and the principal active metabolite of risperidone, which means it is the main product formed after risperidone is metabolized in the body2. Schizophrenia is a complex and serious psychotic disorder characterized by a range of symptoms, including delusions, hallucinations, and cognitive impairments. Paliperidone has been shown to attenuate psychotic symptoms and offer neuroprotective effects against various stressors12.
The pharmacological profile of paliperidone is similar to other high-potency atypical antipsychotics. It exhibits a greater affinity for serotonin type 2A (5-HT2A) receptors compared to dopamine type 2 (D2) receptors. This receptor-binding profile is closely related to that of risperidone and ziprasidone. Unlike many antipsychotics, paliperidone undergoes a relatively low extent of enzymatic metabolism, which may contribute to its efficacy and safety profile2. In a study using SH-SY5Y cells, paliperidone was found to protect against neurotoxicity induced by the N-methyl-d-aspartate (NMDA) receptor antagonist MK-801. This neuroprotection was achieved through the inhibition of Ca2+ influx and regulation of the SIRT1/miR-134 signaling pathway1.
Paliperidone is primarily used in the treatment of schizophrenia. Clinical studies have demonstrated its ability to significantly improve psychopathology, functioning, and reduce the risk of relapse in patients with schizophrenia when compared to placebo. The recommended dose for adults with schizophrenia is 6 mg taken every morning. Despite its similarities to other atypical antipsychotics, paliperidone has been shown to have a favorable adverse-effect profile, although it may increase the rate of hyperprolactinemia2.
Beyond its antipsychotic properties, paliperidone has been studied for its neuroprotective capabilities. The study involving SH-SY5Y cells revealed that paliperidone could mitigate the neurotoxic effects of MK-801, suggesting potential therapeutic applications for neurodegenerative conditions that may be present in schizophrenia and possibly other neurological disorders. The ability to inhibit Ca2+ influx and modulate the SIRT1/miR-134 pathway indicates that paliperidone could be a promising target for further research into treatments for neurodegeneration1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: